Fmoc-2,6-dichloro-L-homophenylalanine
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Overview
Description
Fmoc-2,6-dichloro-L-homophenylalanine is a synthetic amino acid derivative used primarily in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amine group during peptide synthesis. The dichloro substitution on the phenyl ring enhances the compound’s reactivity and stability, making it a valuable building block in the synthesis of complex peptides and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-2,6-dichloro-L-homophenylalanine typically involves the following steps:
Protection of the Amine Group: The amine group of L-homophenylalanine is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate or triethylamine.
Chlorination: The phenyl ring of the protected amino acid is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the dichloro substituents.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors under controlled conditions to ensure high yield and purity.
Automated Purification: Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve the desired purity levels.
Quality Control: Rigorous quality control measures are implemented to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
Fmoc-2,6-dichloro-L-homophenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The dichloro substituents on the phenyl ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Deprotection Reactions: The Fmoc protecting group can be removed using bases such as piperidine, revealing the free amine group for subsequent reactions.
Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under mild conditions.
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Coupling: DCC or DIC in the presence of hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) is used for peptide coupling.
Major Products Formed
Substituted Derivatives: Various substituted derivatives can be formed depending on the nucleophile used in substitution reactions.
Free Amino Acid: Deprotection yields the free amino acid, which can be further utilized in peptide synthesis.
Peptide Chains: Coupling reactions result in the formation of longer peptide chains or complex proteins.
Scientific Research Applications
Fmoc-2,6-dichloro-L-homophenylalanine has a wide range of applications in scientific research, including:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis (SPPS).
Drug Development: The compound is used in the development of peptide-based drugs and therapeutic agents.
Bioconjugation: It is employed in the conjugation of peptides to other biomolecules, such as antibodies or enzymes, for targeted delivery and diagnostics.
Structural Studies: The compound is used in the study of protein structure and function, particularly in the design of peptide mimetics and inhibitors.
Mechanism of Action
The mechanism of action of Fmoc-2,6-dichloro-L-homophenylalanine involves its incorporation into peptide chains during synthesis. The Fmoc group protects the amine group, preventing unwanted side reactions. Upon deprotection, the free amine group can participate in peptide bond formation, allowing for the sequential addition of amino acids. The dichloro substituents on the phenyl ring can influence the compound’s reactivity and interactions with other molecules, potentially enhancing the stability and activity of the resulting peptides.
Comparison with Similar Compounds
Similar Compounds
- Fmoc-2,5-dichloro-L-homophenylalanine
- Fmoc-2,4-dichloro-L-homophenylalanine
- Fmoc-3,4-dichloro-L-homophenylalanine
Uniqueness
Fmoc-2,6-dichloro-L-homophenylalanine is unique due to the specific positioning of the dichloro substituents on the phenyl ring. This positioning can influence the compound’s reactivity and interactions, making it distinct from other dichloro-substituted analogs. The 2,6-dichloro substitution pattern may provide enhanced stability and reactivity compared to other substitution patterns, making it a valuable tool in peptide synthesis and drug development.
Properties
Molecular Formula |
C25H21Cl2NO4 |
---|---|
Molecular Weight |
470.3 g/mol |
IUPAC Name |
4-(2,6-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C25H21Cl2NO4/c26-21-10-5-11-22(27)19(21)12-13-23(24(29)30)28-25(31)32-14-20-17-8-3-1-6-15(17)16-7-2-4-9-18(16)20/h1-11,20,23H,12-14H2,(H,28,31)(H,29,30) |
InChI Key |
RDVBAXARMUEXAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=C(C=CC=C4Cl)Cl)C(=O)O |
Origin of Product |
United States |
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